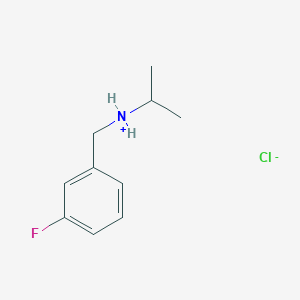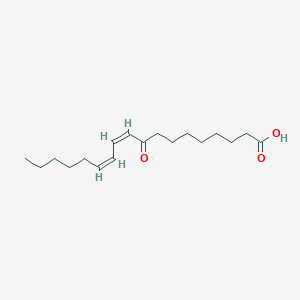
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is a polyunsaturated fatty acid derivative It is characterized by the presence of multiple double bonds and a hydroxyl group, which contribute to its unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- typically involves the hydroxylation of linoleic acid. One common method includes the use of enzymes such as lipoxygenases, which catalyze the addition of a hydroxyl group to the fatty acid chain. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired regio- and stereoselectivity.
Industrial Production Methods
Industrial production of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto or aldehyde derivatives, while reduction results in saturated fatty acids.
Applications De Recherche Scientifique
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research explores its potential anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of bio-based materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as inflammation and apoptosis. The compound may act on enzymes and receptors involved in these pathways, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: A precursor to 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-, it is a polyunsaturated fatty acid with two double bonds.
Arachidonic Acid: Another polyunsaturated fatty acid with four double bonds, involved in the synthesis of eicosanoids.
9-Hydroxy-10,12-octadecadienoic Acid: A similar hydroxylated fatty acid with different double bond positions.
Uniqueness
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is unique due to its specific hydroxylation and double bond configuration, which confer distinct chemical and biological properties. Its ability to modulate specific biochemical pathways makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(9S,10Z,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11-/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-PTWZGEDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C/[C@H](CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)
![[(E)-3-phenylprop-2-enyl]-prop-2-enylazanium;chloride](/img/structure/B7852417.png)


![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)
![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)



![potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-4-oxo-1,3-thiazol-2-olate](/img/structure/B7852490.png)


